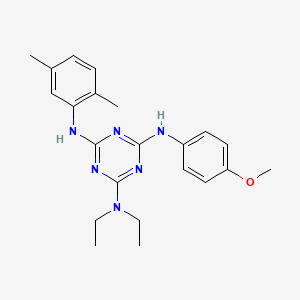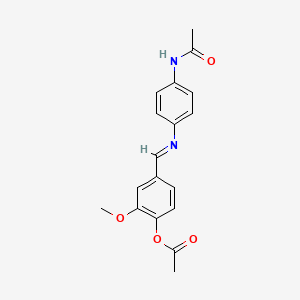
N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes both dimethylphenyl and methoxyphenyl groups attached to a triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. One common method includes the reaction of 2,5-dimethylaniline with diethylamine and 4-methoxyaniline in the presence of a triazine precursor. The reaction conditions often require a catalyst, such as palladium, and are carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine: Shares a similar triazine core but differs in the substituents attached to the triazine ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains similar functional groups but has a different core structure.
Uniqueness
N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H28N6O/c1-6-28(7-2)22-26-20(23-17-10-12-18(29-5)13-11-17)25-21(27-22)24-19-14-15(3)8-9-16(19)4/h8-14H,6-7H2,1-5H3,(H2,23,24,25,26,27) |
InChI Key |
RFFYVMHJWRUSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11530274.png)
![5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11530279.png)
![N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-fluorobenzohydrazide](/img/structure/B11530292.png)
![2,2'-[(methylimino)dipropane-3,1-diyl]bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)](/img/structure/B11530295.png)
![4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzamide](/img/structure/B11530300.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11530306.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11530324.png)
![(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11530326.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530333.png)
![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530337.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530345.png)
![6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11530348.png)
